

# Comparing (3S,4R)-GNE-6893 to other HPK1 inhibitors

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## Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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## A Comparative Guide to HPK1 Inhibitors: (3S,4R)-GNE-6893 and Other Key Compounds

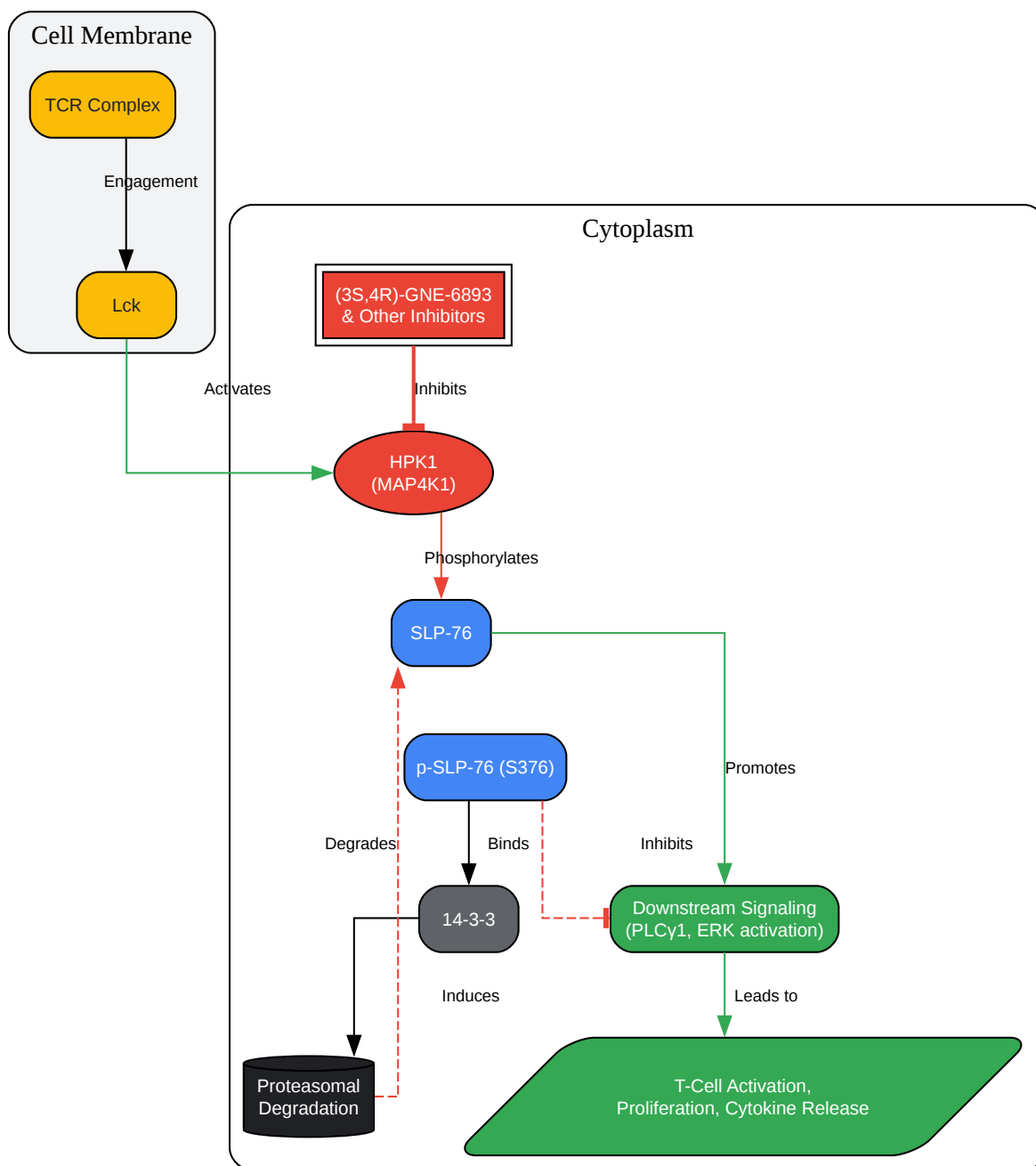
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening the activation and function of key immune cells like T-cells, B-cells, and dendritic cells.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, potentially overcoming resistance to existing checkpoint inhibitors.[5][6]

This guide provides a detailed comparison of (3S,4R)-GNE-6893, a potent and selective HPK1 inhibitor developed by Genentech, with other notable HPK1 inhibitors in preclinical and clinical development.[5][7] We present key experimental data, outline methodologies, and visualize the underlying biological and experimental frameworks.

## The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the active signaling complex and subsequent proteasomal degradation of SLP-76.[1] The ultimate effect is the attenuation of downstream signals, including the phosphorylation of

PLCy1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[1]  
By inhibiting HPK1, small molecules like GNE-6893 block this negative feedback loop, thus amplifying T-cell-mediated immune responses against tumors.[5]



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Caption: Simplified HPK1 signaling pathway in T-cells.

## Comparative Analysis of HPK1 Inhibitors

**(3S,4R)-GNE-6893** distinguishes itself through its sub-nanomolar potency, high selectivity, and favorable oral bioavailability. The following tables summarize its performance in key assays compared to other publicly disclosed HPK1 inhibitors.

### Table 1: Biochemical and Cellular Potency

Compound	HPK1 IC50 / Ki (nM)	Cellular pSLP-76 IC50 (nM)	IL-2 Secretion EC50 (nM)	Kinase Selectivity	Organization	Status
(3S,4R)- GNE-6893	<0.013 (Ki) [7]	44 (Jurkat) [9]	6.4 (hPBMC) [9]	High (8/356 kinases >50% inh. @ 100 nM) [5]	Genentech	Preclinical[ 5]
CFI- 402411	Data not available	Data not available	Data not available	Data not available	Tradewell Therapeutics	Phase I/II[10]
NDI- 101150	Data not available	Data not available	Data not available	Data not available	Nimbus Therapeutics	Phase I/II[10]
BGB- 15025	Data not available	Data not available	Data not available	Data not available	BeiGene	Phase I/II[10]
GRC 54276	Sub- nanomolar[ 11]	Strong inhibition[1 1]	Strong induction[1 1]	Data not available	Glenmark	Preclinical (IND- ready)[11]
PCC-1	Sub- nanomolar[ 12]	Strong inhibition[1 2]	Strong induction[1 2]	Good vs T- cell kinases[12]	Unknown	Preclinical[ 12]
Compound 22	0.061 (IC50)[13] [14]	Data not available	Sustained elevation[1 5]	Data not available	Unknown	Preclinical[ 15]
BMS Compound K	2.6 (IC50) [13][14]	Data not available	Data not available	>50-fold vs other MAP4Ks[1 3]	Bristol Myers Squibb	Preclinical[ 13]

**Table 2: Preclinical Pharmacokinetics (PK)**

Compound	Species	Oral Bioavailability (%)	Intravenous Clearance (mL/min/kg)	Volume of Distribution (Vss, L/kg)
(3S,4R)-GNE-6893[7]	Mouse	37	34	1.8
Rat	30	39	2.2	
Dog	46	14	2.2	
Cynomolgus Monkey	53	14	1.9	
Human (predicted)	43	5.9 - 6.9	2.1	
GRC 54276[11]	Cross-species	30 to 100	Data not available	Data not available

## Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are summaries of protocols for key experiments used to characterize HPK1 inhibitors.

### Biochemical Kinase Assay

- Objective: To determine the direct inhibitory activity of a compound on the purified HPK1 enzyme.
- Methodology: Recombinant human HPK1 kinase domain is incubated with a peptide substrate and ATP (often radiolabeled  $^{33}\text{P}$ -ATP or in a system with a coupled luciferase/luciferin reaction). The compound of interest is added at various concentrations. The assay measures the rate of substrate phosphorylation. The IC<sub>50</sub> value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

### Cellular pSLP-76 Assay

- Objective: To measure the inhibition of HPK1's downstream target phosphorylation in a cellular context.
- Methodology: A relevant cell line (e.g., Jurkat, a human T-lymphocyte line) or primary human peripheral blood mononuclear cells (PBMCs) are used.[\[5\]](#)[\[9\]](#)
  - Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
  - TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
  - After a short incubation period, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
  - The level of pSLP-76 is quantified using flow cytometry or a plate-based method like TR-FRET.[\[16\]](#)
  - The IC50 value is determined by plotting the pSLP-76 signal against the inhibitor concentration.

## Cytokine Release Assay

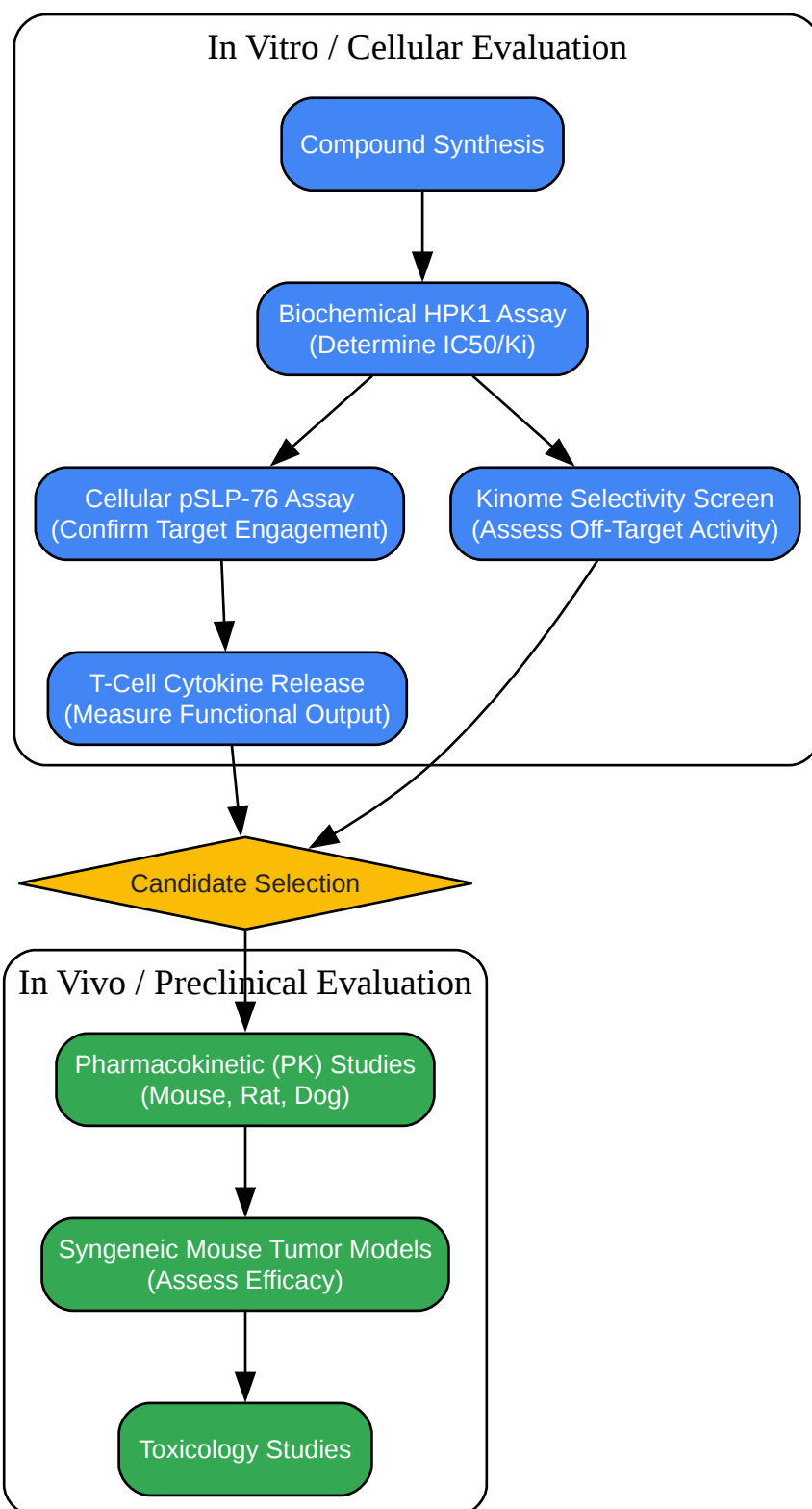
- Objective: To assess the functional consequence of HPK1 inhibition, specifically the enhancement of T-cell effector function.
- Methodology:
  - Human PBMCs are isolated from healthy donor blood.
  - Cells are plated and treated with a range of concentrations of the HPK1 inhibitor.
  - T-cells are activated with anti-CD3/anti-CD28 antibodies.
  - After 24-72 hours, the cell culture supernatant is collected.
  - The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- $\gamma$ ), is measured using ELISA or AlphaLISA.[\[5\]](#)[\[11\]](#)

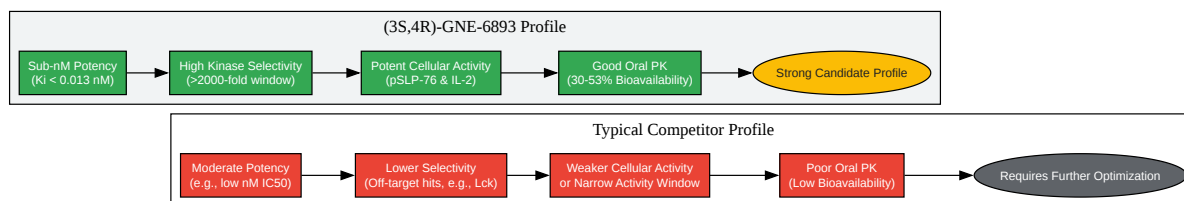
- The EC50 value, the concentration of the compound that produces 50% of the maximal cytokine response, is calculated.

## Kinome Selectivity Profiling

- Objective: To evaluate the specificity of the inhibitor against a broad panel of other kinases, identifying potential off-target effects.
- Methodology: The inhibitor is tested at a fixed, high concentration (e.g., 100 nM or 1  $\mu$ M) against a large panel of purified human kinases (e.g., the 356-kinase panel mentioned for GNE-6893).<sup>[5][17]</sup> The percent inhibition for each kinase is measured. Hits (kinases inhibited above a certain threshold, typically >50%) are often followed up with full IC50 determinations to quantify the potency of the off-target interaction. This helps to ensure that the observed cellular effects are due to HPK1 inhibition and not another kinase.







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